1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
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Description
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the parp-1 enzyme . The role of PARP-1 is crucial in DNA repair and programmed cell death.
Mode of Action
Based on the inhibitory effects observed in similar compounds, it can be inferred that this compound may interact with its target enzyme, potentially altering its function and leading to changes at the cellular level .
Biochemical Pathways
If the compound does indeed inhibit the parp-1 enzyme, it would impact the dna repair pathway and potentially influence programmed cell death .
Result of Action
If it does inhibit the parp-1 enzyme, it could potentially lead to impaired dna repair and altered cell death processes .
Biochemical Analysis
Biochemical Properties
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with chemokine receptor CCR5, which is essential for HIV-1 entry into cells . The interaction involves binding to the receptor, thereby inhibiting the virus’s ability to infect the host cells. Additionally, this compound has been evaluated for its potential as a CCR5 antagonist, which could be beneficial in treating HIV-1 infections .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium mobilization in cells, which is a critical signaling event . This modulation can lead to changes in gene expression and metabolic activities, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the CCR5 receptor by forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This inhibition prevents the receptor from facilitating HIV-1 entry into cells. Additionally, the compound’s structure allows it to interact with other lipophilic groups, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of CCR5, suggesting potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively.
Properties
IUPAC Name |
(4-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGGKHCUDVMPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588611 |
Source
|
Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
466694-74-6 |
Source
|
Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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